N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H31N5O2S and its molecular weight is 489.64. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a 1,2,4-triazole scaffold are known to interact with a variety of enzymes and receptors in the biological system . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical pathways
The specific biochemical pathways affected by these compounds would depend on their specific targets. For example, antifungal drugs like fluconazole that contain a 1,2,4-triazole group inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The ADME properties of these compounds would vary depending on their specific structures. Many drugs containing a 1,2,4-triazole scaffold have been found to have good bioavailability .
Result of action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, anticancer drugs containing a 1,2,4-triazole scaffold might inhibit the proliferation of cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
N-cyclopentyl-1-[(3-methylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-17(2)15-31-25(34)22-12-11-20(24(33)28-21-9-4-5-10-21)14-23(22)32-26(31)29-30-27(32)35-16-19-8-6-7-18(3)13-19/h6-8,11-14,17,21H,4-5,9-10,15-16H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPPIECNPHGBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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